![molecular formula C8H11ClN2O2 B2407634 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride CAS No. 105396-69-8](/img/structure/B2407634.png)
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
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Overview
Description
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride, also known by its CAS Number 105396-69-8, is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis :
- "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics" by Magadum and Yadav (2018) in ACS Omega discusses the synthesis of N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs. They explored the chemoselective monoacetylation of 2-aminophenol, a process relevant to the synthesis of this compound (Magadum & Yadav, 2018).
Hydrogen Bond Studies in Molecular Synthesis :
- "Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-((4-methylbenzenesulfonyl)amino)acetamides" by Romero and Margarita (2008) in Arkivoc. This study involves the synthesis of compounds from 2-amino-3-nitrophenol and related chemicals, leading to insights into intramolecular hydrogen bonds (Romero & Margarita, 2008).
Synthesis and Application in Novel Compounds :
- "Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives" by Sahu et al. (2009) in Dhaka University Journal of Pharmaceutical Sciences. This research involves synthesizing novel compounds from N-(4-hydroxyphenyl)-acetamide, demonstrating its utility in creating new pharmaceutical agents (Sahu et al., 2009).
Structural Analysis and Synthetic Pathways :
- "N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide" by Davis and Healy (2010) in Acta Crystallographica Section E discusses the synthesis of a compound related to 2-amino-N-(4-hydroxyphenyl)acetamide, focusing on its crystalline structure and potential applications in creating a combinatorial library (Davis & Healy, 2010).
Pesticides and Herbicides Synthesis :
- "New powder diffraction data of some derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide—Potential pesticides" by Olszewska et al. (2009) in Powder Diffraction. This study presents the characterization of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, highlighting its potential use in developing new pesticides (Olszewska et al., 2009).
Safety and Hazards
The safety information available indicates that 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
It’s known that the compound’s structure is similar to that of acetaminophen , suggesting that it may have similar interactions with its targets. These could include inhibiting the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation.
Biochemical Pathways
Given its structural similarity to acetaminophen, it may impact similar pathways, such as the cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins .
properties
IUPAC Name |
2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOCBQCDDHRAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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